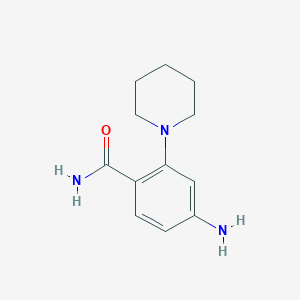

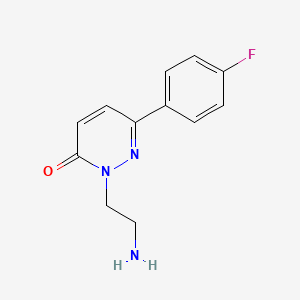

4-Amino-2-(piperidin-1-yl)benzamide

Overview

Description

“4-Amino-2-(piperidin-1-yl)benzamide” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Structure Analysis

The molecular structure of “4-Amino-2-(piperidin-1-yl)benzamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .

Scientific Research Applications

Anti-Tubercular Agents

4-Amino-2-(piperidin-1-yl)benzamide: derivatives have been explored for their potential as anti-tubercular agents. Research indicates that certain benzamide derivatives exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations comparable to or better than existing first-line drugs . These findings suggest a promising avenue for developing new treatments for tuberculosis, particularly in the face of multi-drug resistant strains.

Anti-Inflammatory Properties

The compound has been studied for its anti-inflammatory properties. Novel benzamide derivatives, including those with the piperidin-1-yl group, have shown potential in inhibiting COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammation . This could lead to the development of new anti-inflammatory medications with improved efficacy and reduced side effects.

Anticancer Activity

Benzamide derivatives, such as 4-Amino-2-(piperidin-1-yl)benzamide , are being investigated for their anticancer properties. Piperidine moieties are common in many FDA-approved drugs and have shown activity against various cancer cell lines . The ability to inhibit cell proliferation and induce apoptosis makes these compounds valuable in the search for novel anticancer therapies.

Antiviral and Antimicrobial Applications

Research has also highlighted the potential use of benzamide derivatives in antiviral and antimicrobial treatments. The structural features of these compounds, including the piperidin-1-yl group, contribute to their ability to interact with and inhibit the replication of certain pathogens . This could be particularly useful in the development of treatments for emerging viral diseases.

Neurotherapeutic Targeting

Piperidine derivatives are being explored for their neurotherapeutic applications. They have shown promise in targeting G-protein-coupled receptors (GPRs), which play a crucial role in various neurological disorders . This research could lead to new treatments for conditions such as depression, schizophrenia, and Parkinson’s disease.

Drug Design and Synthesis

The piperidine moiety in 4-Amino-2-(piperidin-1-yl)benzamide is a significant component in drug design and synthesis. It is a versatile building block that can be used to create a wide range of pharmacologically active compounds. Its presence in more than twenty classes of pharmaceuticals underscores its importance in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 4-Amino-2-(piperidin-1-yl)benzamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .

Mode of Action

4-Amino-2-(piperidin-1-yl)benzamide interacts with its targets, the COX enzymes, by suppressing their activity . This suppression prevents the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The suppression of COX enzymes affects the arachidonic acid pathway. Under normal circumstances, COX enzymes convert arachidonic acid into various lipid compounds. The action of 4-amino-2-(piperidin-1-yl)benzamide inhibits this conversion, thereby affecting the downstream effects of these lipid compounds .

Result of Action

The suppression of COX enzymes by 4-Amino-2-(piperidin-1-yl)benzamide results in the inhibition of the production of lipid compounds derived from arachidonic acid . This can lead to anti-inflammatory effects, as these lipid compounds are often involved in inflammatory responses .

Future Directions

Piperidine derivatives, including “4-Amino-2-(piperidin-1-yl)benzamide”, continue to be an area of interest in drug discovery due to their wide range of biological activities . Future research may focus on the development of more efficient synthesis methods, exploration of new biological activities, and optimization of their pharmacological properties .

properties

IUPAC Name |

4-amino-2-piperidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-9-4-5-10(12(14)16)11(8-9)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVNKWZYHFSVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1524404.png)

![3-[Benzyl(methyl)amino]benzoic acid](/img/structure/B1524409.png)

![3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B1524413.png)

![N-[(3-butoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B1524415.png)

![{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1524420.png)